molecular formula C19H12ClF3N4O B2460455 1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-37-8

1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2460455
CAS No.: 895018-37-8
M. Wt: 404.78
InChI Key: SYNVFSINUVWKOG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with chlorophenyl and trifluoromethylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidin-4-one core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced via a Friedel-Crafts alkylation reaction, utilizing trifluoromethylbenzene and a strong Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., chlorobenzene) and catalysts (e.g., aluminum chloride) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: The parent compound.

    1-(3-Chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine: A derivative with an amine group.

    1-(3-Chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-thiol: A derivative with a thiol group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and trifluoromethylphenyl groups. These functional groups impart distinct chemical and physical properties, making the compound valuable for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4O/c20-14-5-2-6-15(8-14)27-17-16(9-25-27)18(28)26(11-24-17)10-12-3-1-4-13(7-12)19(21,22)23/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNVFSINUVWKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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